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molecular formula C14H14N4O3 B8337945 7-(2-(Imidazol-1-yl)ethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one

7-(2-(Imidazol-1-yl)ethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B8337945
M. Wt: 286.29 g/mol
InChI Key: VBSOYTWFTRZNLU-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

A solution of 7-(2-(imidazol-1-yl)ethoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (640 mg, 1.6 mmol) in saturated methanolic ammonia (10 ml) was stirred for 15 hours at ambient temperature. The volatiles were removed by evaporation, the solid was triturated with ether, collected by filtration and dried under vacuum to give 7-(2-(imidazol-1-yl)ethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one (412 mg, 90%).
Name
7-(2-(imidazol-1-yl)ethoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[C:17]3[C:12]([C:13](=[O:27])[N:14](COC(=O)C(C)(C)C)[CH:15]=[N:16]3)=[CH:11][C:10]=2[O:28][CH3:29])[CH:5]=[CH:4][N:3]=[CH:2]1>N>[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[C:17]3[C:12]([C:13](=[O:27])[NH:14][CH:15]=[N:16]3)=[CH:11][C:10]=2[O:28][CH3:29])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
7-(2-(imidazol-1-yl)ethoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
640 mg
Type
reactant
Smiles
N1(C=NC=C1)CCOC1=C(C=C2C(N(C=NC2=C1)COC(C(C)(C)C)=O)=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the solid was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCOC1=C(C=C2C(NC=NC2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 412 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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